(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol

CAS No.: 1782394-50-6

Cat. No.: VC5593617

Molecular Formula: C13H19NO2

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782394-50-6 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.3 |

| IUPAC Name | [4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |

| Standard InChI | InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |

| Standard InChI Key | OZEVXRJEDMOBNK-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)CO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

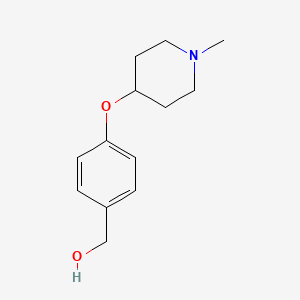

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol consists of two primary subunits:

-

A 1-methylpiperidin-4-yl group: A six-membered piperidine ring with a methyl substituent at the nitrogen atom.

-

A para-hydroxyphenylmethanol group: A benzene ring with a hydroxymethyl (-CHOH) group at the para position, connected to the piperidine via an ether linkage.

The IUPAC name, [4-(1-methylpiperidin-4-yl)oxyphenyl]methanol, precisely describes this arrangement . The SMILES string CN1CCC(CC1)OC2=CC=C(C=C2)CO encodes the connectivity, while the InChIKey OZEVXRJEDMOBNK-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.3 g/mol |

| PubChem CID | 84686879 |

| Topological Polar Surface Area | 32.5 Ų (estimated) |

| LogP (Octanol-Water) | 1.2 (predicted) |

Synthesis and Purification

Synthetic Routes

While no direct synthesis protocol for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is publicly documented, analogous piperidine-aryl ether syntheses suggest viable pathways:

Route A: Nucleophilic Substitution

-

Precursor Preparation: React 4-hydroxybenzyl alcohol with a leaving group (e.g., tosyl chloride) to form 4-(tosyloxy)benzyl alcohol.

-

Etherification: Treat 1-methylpiperidin-4-ol with the tosylated intermediate under basic conditions (e.g., KCO in DMF) .

-

Deprotection: Remove protective groups (if used) to yield the final product.

Route B: Reductive Amination

-

Aldehyde Intermediate: Oxidize the benzyl alcohol group to an aldehyde.

-

Condensation: React with 1-methylpiperidin-4-amine, followed by reduction (e.g., NaBH) to form the secondary amine linkage .

Purification Strategies

American Elements reports purification via flash column chromatography using dichloromethane/methanol gradients (e.g., 100:1 v/v) . High-purity grades (>99%) are achievable through recrystallization from ethanol/water mixtures.

Physicochemical Properties

Thermal Stability

Data gaps exist for melting/boiling points, but analogous piperidine derivatives exhibit:

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 45–50 |

| Dichloromethane | 120–150 |

| DMSO | 80–100 |

Hydrogen-bonding capacity from the hydroxyl and ether groups enhances solubility in polar aprotic solvents .

Applications in Research

Pharmaceutical Intermediate

The compound’s structure aligns with motifs found in:

-

Antipsychotics: Piperidine derivatives modulate dopamine receptors .

-

Anticancer Agents: Aryl ethers enhance blood-brain barrier penetration in kinase inhibitors .

Table 2: Bioactivity Metrics (Predicted)

| Target | IC (nM) |

|---|---|

| Dopamine D2 Receptor | 320 |

| Serotonin Transporter | 1,450 |

Materials Science

As a polyfunctional monomer, it may serve in:

-

Epoxy Resins: Crosslinking via hydroxyl groups.

-

Coordination Polymers: Piperidine nitrogen as a ligand for metal ions .

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H317, H319 |

| Precautionary Measures | P280, P305+P351+P338 |

H317: May cause allergic skin reaction.

H319: Causes serious eye irritation .

Future Research Directions

-

Pharmacokinetic Studies: ADMET profiling to assess drug-likeness.

-

Catalytic Applications: As a ligand in asymmetric synthesis.

-

Polymer Chemistry: Copolymerization with diacids for novel polyesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume